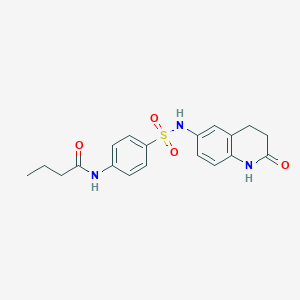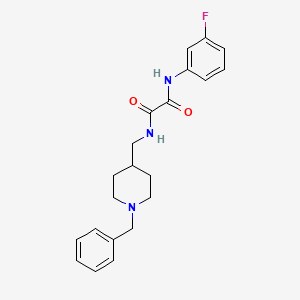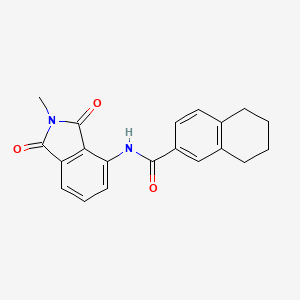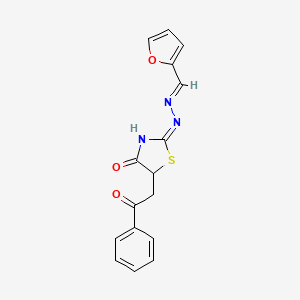![molecular formula C12H11N5O2 B2742977 8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21620-13-3](/img/structure/B2742977.png)
8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione” is a type of pteridine derivative . Pteridines are heterocyclic structures of coenzymatic constituents of oxidoreductase enzymes. They play essential roles in growth processes and the metabolism of one-carbon units . They are in clinical use as anticancer, antiviral, antibacterial, and diuretic drugs .
Synthesis Analysis
The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The binding capability of the ligand was simulated on systems containing two metal-binding modes to palladium (N5-S4 and N1-S2) with different chelate size .Molecular Structure Analysis
The title compound crystallizes in the monoclinic space group C 2/c . Single pteridine-2,4 (1 H ,3 H )-dithione and dimethylformamide molecules are packed via N-H···O and N-H···N hydrogen bonds into centrosymmetric clusters containing two molecules of each class .Chemical Reactions Analysis
The physical properties and reactions include photochemistry, substitution at ring nitrogens, nucleophilic substitution at ring carbons, organometallic couplings and methods for side chain elaboration and extension .Physical And Chemical Properties Analysis
The structure for the cluster has been simulated by using the density functionals B1B95 (6-31 G (d) and 6-31+G (d) basis sets) and M06-2X (6-31 G (d) basis set). As a result, the M06-2X/6-31 G (d) approach provides the best agreement with the experimental XRD data .Aplicaciones Científicas De Investigación
DNA Binding and Affinity
- Binding to Nucleobases : 8-Amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione, as part of the alloxazine derivatives, demonstrates selective binding to adenine in AP-site-containing DNA duplexes. The binding affinities and selectivity are influenced by the substituents of these ligands, particularly in relation to hydrogen-bonding patterns, the size of the AP site, and stacking interactions (Burki Rajendar et al., 2010).
Synthesis and Reactivity
Isotope Labeling for Mechanistic Investigations : [1-(15)N]-Labeled derivatives of this compound, such as 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide, have been synthesized for mechanistic studies. This synthesis involves nitration using 15N-enriched nitric acid and is useful for understanding reaction mechanisms involving these compounds (M. Sako et al., 2000).
Reactivity with Thiols : The reactivity of 6-amino-1,3-dimethyl-5-nitrosouracil, a related compound, with various thiols results in a variety of products including disulfides, thiadiazolo pyrimidine-diones, and pteridine-2,4-diones. This study provides insights into the possible chemical transformations and mechanism of reactions involving similar compounds (R. Youssefyeh, 1975).
Photophysics and Spectroscopy
- Photochemistry and Spectroscopic Studies : Isoalloxazines, including this compound derivatives, are studied for their photochemistry and photophysics due to their biological relevance. Spectroscopic data, correlated with theoretical calculations, provide insights into their excited states and photochemical behavior, which is crucial for understanding their role in biological systems (E. Sikorska et al., 2005).
Crystallography
- Structural Analysis through Synchrotron Powder Diffraction : The crystal structure of 10-methylisoalloxazine 5-oxide, a related compound, has been determined using synchrotron powder diffraction. Understanding the crystal structures of such compounds aids in the analysis of their chemical and physical properties (J. Rohlíček et al., 2010).
Antimalarial Activity
- Evaluation as Potential Antimalarials : Certain derivatives, like 3-methyl-8-(substituted phenyl)-pteridine-2,4(3H,8H)-diones, have been synthesized and tested for antimalarial activity. Such studies are crucial for drug discovery and understanding the biological activity of these compounds (P. K. Halladay & W. Cowden, 1990).
Adenosine Receptor Antagonism
- Non-Xanthine Heterocycles Activity : Some non-xanthine heterocycles, including pteridin-2,4-diones, have been identified as antagonists of A1- and A2-adenosine receptors. These findings are significant for understanding the pharmacological profile and potential therapeutic applications of these compounds (J. Daly et al., 1988).
Drug Synthesis and Evaluation
- Synthesis and Biological Evaluation : Pteridine analogues, including derivatives of this compound, have been synthesized and evaluated for their biological activity. These studies provide a foundation for developing new pharmacologically active compounds (L. H. Prins et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Pteridine analogs have been evaluated as inhibitors for monoamine oxidase B and nitric oxide synthetase - which are involved in the pathology of neurodegenerative diseases . Therefore, the future directions of “8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione” could involve further exploration of its potential therapeutic applications in these areas.
Propiedades
IUPAC Name |
8-amino-1,3-dimethylbenzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-16-10-9(11(18)17(2)12(16)19)14-7-4-3-6(13)5-8(7)15-10/h3-5H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLHBGSNDGMZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=C(C=CC(=C3)N)N=C2C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2742896.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)


![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)





![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)
![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)
